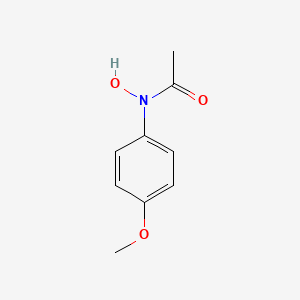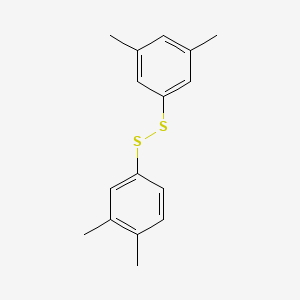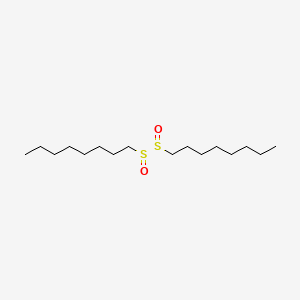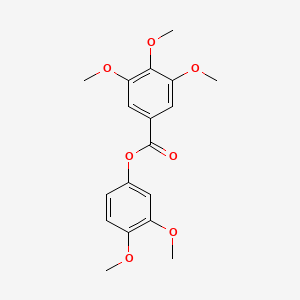
Tris(ethylenediamine-N,N')platinum tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine-N,N’)platinum tetranitrate is a coordination compound that features platinum as the central metal atom coordinated to three ethylenediamine ligands and four nitrate anions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine-N,N’)platinum tetranitrate typically involves the reaction of platinum(IV) chloride with ethylenediamine in the presence of nitric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of Tris(ethylenediamine-N,N’)platinum tetranitrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .
Aplicaciones Científicas De Investigación
Tris(ethylenediamine-N,N’)platinum tetranitrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Mecanismo De Acción
The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Tris(ethylenediamine-N,N’)platinum tetranitrate is unique due to its specific coordination environment and the presence of nitrate anions.
Propiedades
Número CAS |
68133-89-1 |
|---|---|
Fórmula molecular |
C6H24N7O3Pt+3 |
Peso molecular |
437.39 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;platinum(4+);nitrate |
InChI |
InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4 |
Clave InChI |
AJSDMHXNURDELI-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)

(2-propanolato)-](/img/structure/B13783717.png)





![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)

